molecular formula C20H13NO2 B081759 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid CAS No. 13605-87-3

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

Cat. No. B081759
CAS RN: 13605-87-3
M. Wt: 299.3 g/mol
InChI Key: LLMCWSJMTWWINZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid often involves multistep reactions, including Suzuki coupling, Sanford oxidation, and saponification processes. For instance, derivatives like 8-azaBINOL have been synthesized through these methods, demonstrating the complexity and efficiency of modern synthetic strategies in accessing axially chiral phenolic compounds (Banerjee et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of quinoline and naphthalene derivatives reveals insights into their configurational stability and the impact of structural modifications on their physical properties. For example, the study of enantiomerization behavior in derivatives like 8-azaBINOL provides valuable information on the configurational stability, which is crucial for understanding the molecular structure and its implications on reactivity and properties (Banerjee et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid derivatives are varied, including cycloauration processes that highlight the compound's reactivity towards metal ions. This reactivity is pivotal in constructing complex metal-organic frameworks and understanding the ligand behavior in coordination chemistry (Nonoyama & Nakajima, 1999).

Physical Properties Analysis

The physical properties of 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid and its derivatives are influenced by their molecular structure. For instance, the luminescent properties of naphtho[2,3-f]quinoline derivatives suggest potential applications as organic electroluminescent (EL) media, demonstrating the importance of understanding these properties in the context of material science (Tu et al., 2009).

Chemical Properties Analysis

Chemical properties, such as the ability to form complex structures through self-assembly, are critical for applications in nanotechnology and material science. The self-assembly behaviors of carboxylic acids, including those similar to 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid, underscore the versatility and potential of these compounds in constructing supramolecular architectures (Petersen et al., 2019).

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : "2-(Naphthalen-2-yl)quinoline-4-carboxylic acid" is used in the synthesis of various heterocyclic systems. For instance, it's involved in the synthesis of angular and linear aromatic/heteroaromatic substituted dinaphthonaphthyridines, which have potential applications in medicinal chemistry (Prabha & Prasad, 2014).

  • Photophysical Studies and Sensitizing Applications : Research shows that derivatives of "2-(Naphthalen-2-yl)quinoline-4-carboxylic acid" are effective cyclometalating ligands for Ir(III) complexes. These complexes display photoluminescence in the red part of the visible region and are used in triplet-triplet annihilation upconversion (TTA-UC) measurements, suggesting applications in photophysics (Elgar et al., 2020).

  • Fluorescent Sensor Development : The compound plays a role in the development of fluorescent sensors. Quinoline and naphthalene-based fluororeceptors have been synthesized for the detection of hydroxy carboxylic acids, demonstrating the compound's utility in sensor technology (Ghosh et al., 2008).

  • Antituberculosis Activity : Some derivatives of "2-(Naphthalen-2-yl)quinoline-4-carboxylic acid" have been shown to exhibit antituberculosis activity. This suggests its potential in the development of new therapeutic agents for treating tuberculosis (Omel’kov et al., 2019).

  • In Vitro Cytotoxic Properties : Novel quinoline-3-carbaldehyde hydrazones bearing "2-(Naphthalen-2-yl)quinoline-4-carboxylic acid" derivatives have been synthesized and tested for in vitro cytotoxicity. Some of these compounds showed cancer cell growth inhibitory effects, indicating potential applications in cancer research (Korcz et al., 2018).

properties

IUPAC Name

2-naphthalen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2/c22-20(23)17-12-19(21-18-8-4-3-7-16(17)18)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMCWSJMTWWINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350472
Record name 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-yl)quinoline-4-carboxylic acid

CAS RN

13605-87-3
Record name 2-(Naphthalen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13605-87-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MTJ Quimque, AD Go, JAK Lim, WS Vidar… - International Journal of …, 2023 - mdpi.com
New antitubercular agents with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present …
Number of citations: 8 www.mdpi.com
TO Kumar, KM Mahadevan, PS Ganapathy… - Int J Pharm Pharm …, 2015 - researchgate.net
Objective: Synthesis and in silico molecular docking studies of 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives (3a-j) with plasmodium LDH receptor protein. Methods: The 2-aryl…
Number of citations: 6 www.researchgate.net
J Madak - 2018 - deepblue.lib.umich.edu
Rapidly growing cells are dependent on sufficient concentrations of nucleotides to sustain proliferation. One enzyme essential for the de novo synthesis of pyrimidine-based nucleotides …
Number of citations: 0 deepblue.lib.umich.edu

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